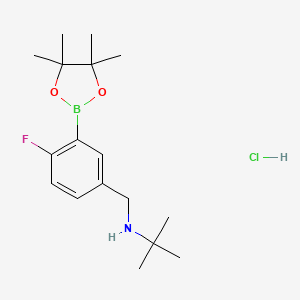

N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride

Description

N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride is a boronate ester derivative featuring a fluorine atom at the 4-position of the benzyl group and a tertiary amine hydrochloride moiety. Key properties include:

- Molecular Formula: C₁₇H₂₈BClFNO₂

- Molecular Weight: 343.67 g/mol

- Storage: Requires inert atmosphere and refrigeration (2–8°C) due to its sensitivity .

- Hazards: Classified with H315 (skin irritation) and H319 (eye irritation), necessitating precautions during handling .

The compound’s boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry .

Properties

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2.ClH/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18;/h8-10,20H,11H2,1-7H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSNLQNNEOCUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BClFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. The presence of the fluorine atom and the dioxaborolane moiety enhances its lipophilicity and biological activity.

Case Studies:

- Anticancer Activity : Research indicates that compounds containing boron have shown promise in anticancer therapies due to their ability to interact with biological systems at a molecular level. In particular, studies have focused on the modulation of cancer cell proliferation and apoptosis through targeted delivery systems utilizing boron-containing compounds .

- Neuroprotective Effects : Preliminary studies have suggested that derivatives of amines with dioxaborolane can exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Organic Synthesis

N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride serves as an important building block in organic synthesis.

Applications:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions due to the presence of the boron atom. This allows for the formation of carbon-carbon bonds which are crucial in synthesizing complex organic molecules .

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Utilizes boronic acids for coupling with aryl halides to form biaryl compounds. |

| Sonogashira Reaction | Involves coupling of terminal alkynes with aryl halides using palladium catalysts. |

Materials Science

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Research Findings:

- Polymeric Composites : Studies have indicated that integrating boron-containing compounds into polymeric materials can improve their thermal and mechanical properties. This is particularly beneficial for applications in electronics and aerospace industries where material performance under stress is critical .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The fluorine atom can enhance the binding affinity of the compound to biological targets, making it useful in medicinal chemistry.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The reaction involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Biological Targets: The fluorine atom can interact with enzymes or receptors, enhancing the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Ring

Halogen-Substituted Analogs

Key Observations :

- Fluoro vs. Chloro : Fluorine’s smaller size and lower polarizability compared to chlorine may reduce steric hindrance in cross-coupling reactions while maintaining electron-withdrawing effects .

- Positional Isomerism : The 3-chloro analog () demonstrates how meta-substitution could alter electronic distribution and steric accessibility compared to para-substituted derivatives.

Methoxy-Substituted Analog

Key Observations :

- The methoxy group increases solubility in organic solvents and may slow cross-coupling due to electron-donating effects.

Amine Group Modifications

Key Observations :

Boronate Ester in Diverse Scaffolds

Key Observations :

- The target compound’s benzyl-amine scaffold contrasts with heterocyclic or amide-containing analogs, highlighting the boronate’s versatility in drug discovery .

Biological Activity

N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H28BClFNO2 with a molecular weight of 343.67 g/mol. The structural characteristics include a fluorobenzyl group and a dioxaborolane moiety which may contribute to its biological activity.

The compound's biological activity is hypothesized to stem from its ability to interact with specific biological targets:

- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors. The fluorine atom may enhance binding affinity by improving the compound's lipophilicity and electronic properties.

- Receptor Modulation : The dioxaborolane group can participate in hydrogen bonding and π-stacking interactions with receptor sites, potentially influencing receptor activation or inhibition.

Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance:

- Case Study : A related compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting that this compound may exhibit similar effects.

Neuroprotective Effects

Some studies suggest that compounds containing dioxaborolane structures can confer neuroprotective benefits by modulating neurotransmitter levels or protecting against oxidative stress.

- Research Findings : In vitro assays revealed that such compounds could reduce neuronal cell death in models of neurodegeneration.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation | |

| Neuroprotective | Reduction in oxidative stress | |

| Kinase Inhibition | Potential inhibition in low micromolar range |

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits moderate toxicity profiles. Standard safety measures should be adhered to when handling this compound due to its potential irritant properties.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The installation of the boronate ester group is achieved via a palladium-catalyzed coupling reaction between 3-bromo-4-fluorobenzyl chloride and bis(pinacolato)diboron (B₂Pin₂). This method, adapted from analogous procedures, proceeds under inert conditions:

Reaction Conditions

-

Catalyst : PdCl₂(dppf) (1–5 mol%).

-

Base : Potassium acetate (3 equiv).

-

Solvent : 1,4-Dioxane/DMF (9:1 v/v).

-

Temperature : 100°C, 12–18 h.

Procedure

A mixture of 3-bromo-4-fluorobenzyl chloride (1.0 equiv), B₂Pin₂ (1.1 equiv), KOAc (3.0 equiv), and PdCl₂(dppf) (0.1 equiv) in degassed dioxane/DMF is heated at 100°C. Post-reaction, the mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (petroleum ether/EtOAc gradient) to yield 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride in 72–81% yield.

Key Data

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free amine is treated with hydrochloric acid to form the hydrochloride salt:

Procedure

The amine free base (1.0 equiv) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. Alternatively, a 4M HCl solution in dioxane (1.1 equiv) is added dropwise. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Key Data

Optimization Challenges and Solutions

Regioselectivity in Borylation

The presence of fluorine at the 4-position directs electrophilic substitution to the 3-position, ensuring regioselective boronate installation. However, competing debromination or proto-deboronation can occur if moisture is present. Strict anhydrous conditions and degassing of solvents mitigate this.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves two key steps:

- Borylation of the aromatic ring : A halogenated precursor (e.g., 4-bromo-3-fluorobenzyl derivative) undergoes Miyaura borylation using bis(pinacolato)diboron ([Bpin]) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere. This step achieves ~43% yield .

- Amine functionalization : The boronic ester intermediate reacts with 2-methylpropan-2-amine under reductive amination or nucleophilic substitution conditions, followed by HCl treatment to form the hydrochloride salt. Purification involves column chromatography (e.g., 0–15% EtOAc/heptane gradients) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy :

Q. What are the primary applications in organic synthesis?

This compound serves as a boron-containing building block in:

- Suzuki-Miyaura cross-coupling : Forms biaryl linkages with aryl halides (e.g., bromophenols) using Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in dioxane/water at 80°C .

- Multi-target drug discovery : The boronic ester enables late-stage functionalization for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for meta-selective C–H borylation?

- Ligand design : Anionic ligands (e.g., dtbpy) enhance meta-selectivity by sterically directing the palladium catalyst to the desired position .

- Solvent effects : Mixed solvents (e.g., dioxane/water) improve solubility of the boronic ester and reduce side reactions .

- Temperature control : Reactions at 80°C balance reactivity and stability of the boronate intermediate .

Q. What strategies address solubility challenges during purification?

- Acid-base partitioning : Adjust pH with NaHCO (5%) to protonate the amine and partition the compound into the organic layer (ethyl acetate) .

- Silica gel deactivation : Pre-treat columns with 5% dimethyldichlorosilane to prevent adsorption of polar impurities .

- Counterion exchange : Replace HCl with trifluoroacetate for improved solubility in aprotic solvents (e.g., DMSO) .

Q. How does steric hindrance from the pinacol group influence coupling efficiency?

- Steric effects : The tetramethyl dioxaborolane group reduces reactivity with bulky aryl halides but improves stability against protodeboronation. This trade-off requires balancing catalyst loading (e.g., 2–5 mol% Pd) and reaction time (16–24 hours) .

- Electronic effects : The electron-withdrawing fluorine substituent activates the boronic ester for coupling with electron-rich aryl partners, as shown by Hammett σ correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.